molecular formula C13H14BrN3O B13674395 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole

3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B13674395
M. Wt: 308.17 g/mol
InChI Key: UPJQPEXUZIWZJC-UHFFFAOYSA-N
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Description

3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole (CAS# 2409548-28-1) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. The compound features a unique molecular architecture that combines a 1,2,4-triazole heterocycle with an oxetane unit and a bromophenyl group, making it a valuable scaffold for the synthesis of more complex molecules . The 1,2,4-triazole core is a privileged structure in pharmaceutical sciences, known for its wide spectrum of biological activities. Derivatives of this heterocycle have been extensively studied and reported to exhibit significant antimicrobial , antifungal , anti-inflammatory , analgesic , anticonvulsant , antitubercular , and anticancer properties . The presence of the bromine atom on the phenyl ring offers a versatile handle for further synthetic modifications via cross-coupling reactions, allowing researchers to diversify the molecule and explore structure-activity relationships (SAR). The incorporation of the oxetane moiety is a strategic feature in modern drug design, often used to improve a molecule's physicochemical properties, such as metabolic stability and solubility . This compound is provided with a guaranteed purity of ≥95% and is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Handling and Safety: For safe handling, please refer to the associated Safety Data Sheet (SDS). This product requires storage under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C13H14BrN3O

Molecular Weight

308.17 g/mol

IUPAC Name

3-[[3-(3-bromophenyl)oxetan-3-yl]methyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C13H14BrN3O/c1-17-9-15-16-12(17)6-13(7-18-8-13)10-3-2-4-11(14)5-10/h2-5,9H,6-8H2,1H3

InChI Key

UPJQPEXUZIWZJC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Formation of 3-Bromophenyl Oxetane

The oxetane ring synthesis typically proceeds via intramolecular cyclization of a suitable 1,3-diol or halo-alcohol precursor. According to recent advances in oxetane chemistry:

  • Starting from a 3-bromophenyl-containing precursor (e.g., 3-bromobenzyl alcohol derivatives), the oxetane ring is formed by intramolecular etherification using strong bases such as sodium hydride in tetrahydrofuran (THF) solvent.
  • This process involves double inversion of stereochemistry at the benzylic center, resulting in retention of configuration overall.
  • The reaction is often carried out under anhydrous conditions to prevent side reactions.
  • Typical yields for such cyclizations range from 70% to 80% depending on substrate purity and reaction conditions.

Oxetane Ring Formation Example

Step Reagents/Conditions Outcome
1 3-bromobenzyl alcohol derivative Halo-alcohol intermediate
2 Sodium hydride, THF, anhydrous, reflux Intramolecular cyclization to oxetane ring
3 Purification by chromatography or crystallization Isolated 3-(3-bromophenyl)oxetane

Preparation of the 4-Methyl-4H-1,2,4-Triazole Moiety

Synthesis of 4-Methyl-4H-1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized through cyclization reactions involving hydrazides or hydrazine derivatives and appropriate carbonyl compounds.

  • Starting from 3-bromobenzoic acid, methyl-3-bromobenzoate is prepared by esterification.
  • This ester is converted to 3-bromobenzohydrazide by reaction with hydrazine hydrate.
  • Cyclization of the hydrazide with formamide or related reagents yields the 4-methyl-4H-1,2,4-triazole ring system substituted with the bromophenyl group at the 5-position.
  • The process is typically conducted under reflux in polar solvents like ethanol or DMF.

Example Reaction Sequence for Triazole Formation

Step Reagents/Conditions Product
1 3-bromobenzoic acid + methanol + acid catalyst Methyl-3-bromobenzoate (ester)
2 Methyl-3-bromobenzoate + hydrazine hydrate, reflux 3-bromobenzohydrazide
3 3-bromobenzohydrazide + formamide, reflux 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole

Coupling of Oxetane and Triazole Units

Optimized Conditions for Coupling

Parameter Condition Effect on Yield/Purity
Solvent Dimethylformamide (DMF) Good solubility and reactivity
Base Lithium hydride (LiH) Facilitates nucleophilic attack
Temperature Room temperature to mild reflux Balance between reaction rate and side reactions
Reaction time 24 hours Ensures complete conversion

Alternative Synthetic Approaches and Optimization

Microwave-Assisted Synthesis

  • Microwave irradiation has been explored to accelerate the synthesis of triazole derivatives.
  • For example, microwave heating at 600 W for 30 minutes yielded 97% of a related 4-methyl-4H-1,2,4-triazole derivative with morpholine substituent, indicating potential for similar conditions to optimize the synthesis of the target compound.
  • This method reduces reaction times significantly compared to conventional reflux.

Purification and Characterization

  • Purification is commonly achieved by recrystallization or chromatographic methods.
  • Characterization techniques include IR spectroscopy, proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Synthetic Stage Key Reagents/Conditions Yield (%) Notes
1 Esterification of 3-bromobenzoic acid Methanol, acid catalyst ~85 Formation of methyl-3-bromobenzoate
2 Hydrazide formation Hydrazine hydrate, reflux ~80 Conversion to 3-bromobenzohydrazide
3 Cyclization to triazole ring Formamide, reflux ~75 Formation of 4-methyl-1,2,4-triazole
4 Oxetane ring formation Sodium hydride, THF, anhydrous 70–80 Intramolecular cyclization
5 Coupling oxetane and triazole units DMF, lithium hydride, 24 h 65–75 Formation of methylene bridge
6 Purification and characterization Chromatography, recrystallization, IR, NMR Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the bromophenyl group results in a phenyl derivative.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds similar to "3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole":

Information on Similar Compounds:

  • 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole:
    • This specific compound has a molecular weight of 308.17 and a molecular formula of C13H14BrN3O .
  • (3-(3-bromophenyl)oxetan-3-yl)(4-methyl-4H-1,2,4-triazol-3-yl)methanol :
    • This related compound has a molecular weight of 324.17 and a molecular formula of C13H14BrN3O2 .

Applications of 1,2,4-Triazole Derivatives:

  • Antimicrobial and Antifungal Activity: Several studies confirm the relevance of 1,2,4-triazole cores in compounds with antimicrobial and antifungal effects . High rates of antimicrobial and antifungal activity were found in compounds with a 1,2,4-triazole nucleus and a 3,4,5-trimethoxyphenyl substituent .
  • Anti-inflammatory Activity: Some synthesized 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity .
  • Antitumor Effects: Derivatives of 5-(1,4-benzodioxanyl)-1,2,4-triazole-3-thiol have shown antitumor effects .
  • Antiviral Effects: In addition to antitumor effects, some 1,2,4-triazole derivatives also possess antimicrobial and antiviral properties .
  • Biological Importance: 1,2,3-triazole derivatives have diverse biological activities and are used in FDA-approved drugs, attracting attention from scientists worldwide . They exhibit stability, can form hydrogen bonds, and enhance solubility, making them potential prototypes for therapeutic molecules .
  • Anticancer Activity: A 1,4-disubstituted 1,2,3-triazole derivative exhibited more cytotoxic activity than cisplatin and etoposide on Caco-2 cancer cell lines . It induced cell death by apoptosis, increased mitochondrial membrane potential loss, and induced apoptosis by reactive oxygen species generation .

General Information on Triazoles:

  • Triazoles are five-membered, nitrogen-containing heterocyclic compounds .
  • 1,2,3-triazole moieties are of interest due to their stability, ability to form hydrogen bonds (enhancing solubility), and potential for binding to biomolecular targets .

Mechanism of Action

The mechanism of action of 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Oxetane-linked 3-bromophenyl group 252.11 Potential metabolic stability from oxetane
3-(4-Methyl-4H-1,2,4-triazol-3-ylthio)-4H-1-benzopyran-4-one (13) Thioether linkage to benzopyrone 296.31 Unreported activity; sulfur may enhance reactivity
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Adamantane and chlorobenzylthio substituents 377.94 Increased lipophilicity from adamantane
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine Piperidine-thioether substituent 212.32 Lower molecular weight; potential CNS activity
CID 80502908 (3-(3-bromobenzyl)-4-methyl-4H-1,2,4-triazole) Benzyl group instead of oxetane 238.11 Simpler structure; lacks oxetane rigidity

Physicochemical and Electronic Properties

  • Oxetane vs. Benzyl: The oxetane ring in the target compound may improve solubility and reduce metabolic degradation compared to the benzyl group in CID 80502908, as oxetanes are known to balance lipophilicity and polarity .

Computational and Crystallographic Insights

  • Theoretical Studies : compares Mulliken charges and HOMO-LUMO gaps in triazolone derivatives, suggesting computational methods (e.g., B3LYP/6-31G(d,p)) could predict electronic properties for the target compound.

Biological Activity

The compound 3-((3-(3-bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

The molecular formula of the compound is C13H18BrN3OC_{13}H_{18}BrN_3O, with a molecular weight of approximately 332.257 g/mol. The structure features a triazole ring, which is pivotal for its biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Antibacterial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. In studies involving various triazole compounds, it was found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one in focus have shown Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Pathogen
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazoleTBDE. coli
Compound A32S. aureus
Compound B16Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been extensively studied. The DPPH and ABTS assays are commonly used to evaluate the radical scavenging ability of these compounds. For instance, certain triazoles have been shown to exhibit IC50 values comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity of Selected Triazole Derivatives

CompoundIC50 (µM)Assay Type
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazoleTBDDPPH
Compound C0.397ABTS
Compound D0.87DPPH

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties as well. Studies indicate that they can inhibit cancer cell proliferation by interacting with specific enzyme targets involved in tumor growth. For example, molecular docking studies have shown strong interactions between triazoles and tubulin protein sites crucial for cancer cell division .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundIC50 (µM)Cancer Cell Line
3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazoleTBDHT-29 (Colon Cancer)
Compound E15MCF7 (Breast Cancer)
Compound F20A549 (Lung Cancer)

The biological activity of 3-((3-(3-bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole can be attributed to its structural features that allow it to engage with biomolecules effectively. The presence of the triazole ring enhances its ability to form hydrogen bonds with enzymes and receptors involved in various biochemical pathways.

Case Studies

A notable study investigated the synthesis and biological evaluation of several triazole derivatives, including those similar to the compound in focus. The findings revealed promising antibacterial and anticancer activities across different derivatives . Another study emphasized the importance of structural modifications in enhancing bioactivity, suggesting that the bromophenyl group significantly contributes to the overall efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-((3-(3-Bromophenyl)oxetan-3-yl)methyl)-4-methyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol, catalyzed by glacial acetic acid, has been effective for analogous triazole derivatives . Key parameters include temperature control (80–100°C) and solvent selection (e.g., ethanol for solubility). Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid may be used to modify functional groups post-synthesis . Yield optimization requires monitoring reaction time (4–6 hours) and stoichiometric ratios (1:1 molar ratio of reactants).

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodological Answer : Use a combination of techniques:

  • X-ray crystallography : Refinement with SHELXL (via SHELX suite) resolves bond lengths and angles, critical for verifying the oxetan-3-yl and bromophenyl moieties .
  • Spectroscopy : FT-IR confirms functional groups (e.g., C-Br stretch at ~550 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z ~375 for C₁₄H₁₅BrN₄O).

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane). Triazoles with bulky substituents often show limited aqueous solubility but dissolve in DMSO .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light. Monitor via HPLC for decomposition products (e.g., bromophenyl byproducts).
  • Melting point : Compare experimental values (e.g., 72–75°C) to theoretical predictions to assess purity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported structural conformations of similar triazole derivatives?

  • Methodological Answer : Use SHELX programs (SHELXD for phase problem solving, SHELXL for refinement) to analyze twinning or disorder in crystals. For example, oxetan-3-yl groups may exhibit rotational flexibility; restraints on thermal parameters can improve model accuracy . Compare data to analogous compounds (e.g., 4-[(3-Chlorophenyl)methyl]triazole derivatives) to identify trends in bond angles .

Q. What computational strategies are effective for predicting the compound’s pharmacological activity and binding affinity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., bacterial enzymes or antifungal proteins). For triazoles, prioritize hydrophobic pockets due to bromophenyl and methyl groups .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like bromine may enhance electrophilic character .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks linked to the oxetane ring’s metabolic stability .

Q. How do structural modifications (e.g., substituting bromine with chlorine) impact biological activity?

  • Methodological Answer : Synthesize analogs (e.g., 3-(3-Chlorophenyl)oxetan-3-yl derivatives) and compare bioactivity profiles. For example:

  • Antimicrobial assays : Test against S. aureus (MIC values) to evaluate halogen-dependent potency. Bromine’s larger atomic radius may enhance hydrophobic interactions .
  • SAR analysis : Correlate substituent electronegativity with activity. Bromine’s lower electronegativity vs. chlorine could alter target binding kinetics .

Q. What experimental approaches address contradictions in reported toxicity data for triazole-based compounds?

  • Methodological Answer :

  • In vitro assays : Use HepG2 cells to measure cytotoxicity (IC₅₀) and compare with structurally similar compounds (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol derivatives) .
  • Metabolic profiling : LC-MS/MS identifies metabolites (e.g., sulfoxides from thioether oxidation) that may contribute to toxicity .
  • Species-specific studies : Test in zebrafish embryos to assess developmental toxicity discrepancies between in vitro and in vivo models .

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